molecular formula C21H23NO2S B5032585 1,8-diethyl-N-(2-methylphenyl)naphthalene-2-sulfonamide

1,8-diethyl-N-(2-methylphenyl)naphthalene-2-sulfonamide

Cat. No.: B5032585
M. Wt: 353.5 g/mol
InChI Key: AYGLIRJRNQBGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-diethyl-N-(2-methylphenyl)naphthalene-2-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-diethyl-N-(2-methylphenyl)naphthalene-2-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .

Industrial Production Methods

Industrial production of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,8-diethyl-N-(2-methylphenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .

Scientific Research Applications

1,8-diethyl-N-(2-methylphenyl)naphthalene-2-sulfonamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,8-diethyl-N-(2-methylphenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Commonly used in veterinary medicine.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Properties

IUPAC Name

1,8-diethyl-N-(2-methylphenyl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S/c1-4-16-10-8-11-17-13-14-20(18(5-2)21(16)17)25(23,24)22-19-12-7-6-9-15(19)3/h6-14,22H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGLIRJRNQBGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1C(=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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